molecular formula C15H15N3O2S B3867257 (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

カタログ番号 B3867257
分子量: 301.4 g/mol
InChIキー: LYHGBWGTEMSCQF-MNOVXSKESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BZL-101, and it belongs to the class of bicyclic nonane compounds.2.1]nonan-4-one.

作用機序

The mechanism of action of (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood. However, it has been suggested that BZL-101 exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II alpha, which is involved in DNA replication and cell division. BZL-101 has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, BZL-101 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BZL-101 has been shown to have various biochemical and physiological effects. In preclinical studies, BZL-101 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZL-101 has also been shown to reduce the production of inflammatory molecules and to inhibit the migration of immune cells to sites of inflammation. Additionally, BZL-101 has been shown to increase the expression of various neuroprotective proteins and to reduce neuronal damage in animal models of neurodegenerative diseases.

実験室実験の利点と制限

BZL-101 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Additionally, BZL-101 has been extensively studied in preclinical models, which provides a strong foundation for future research. However, there are also limitations to using BZL-101 in lab experiments. BZL-101 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BZL-101 has been shown to have low solubility in water, which may limit its use in certain experiments.

将来の方向性

There are several future directions for research on (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. First, further studies are needed to understand the mechanism of action of BZL-101 and to identify its molecular targets. Second, clinical trials are needed to determine the safety and efficacy of BZL-101 in humans. Third, studies are needed to determine the optimal dosage and administration route for BZL-101. Fourth, studies are needed to investigate the potential use of BZL-101 in combination with other anti-cancer or anti-inflammatory agents. Finally, studies are needed to investigate the potential use of BZL-101 in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Although further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans, BZL-101 represents a promising avenue for future research.

科学的研究の応用

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, BZL-101 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BZL-101 has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, BZL-101 has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-6-10-2-3-11(7-16-14)18(10)15(20)9-1-4-12-13(5-9)21-8-17-12/h1,4-5,8,10-11H,2-3,6-7H2,(H,16,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHGBWGTEMSCQF-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。